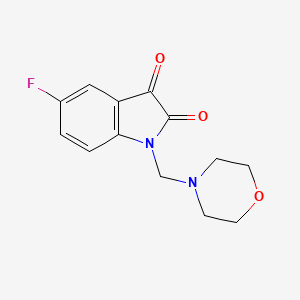

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione

説明

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a fluorinated indoline-2,3-dione derivative modified at the N1 position with a morpholinomethyl group. This compound is synthesized via a Mannich reaction, involving formaldehyde, morpholine, and 5-fluoroindoline-2,3-dione under reflux conditions . The morpholinomethyl substituent introduces a tertiary amine and ether functionalities, enhancing solubility and intermolecular interactions. Key applications include corrosion inhibition (81.9% efficiency for mild steel in HCl) and antimicrobial activity against sulfate-reducing bacteria . Its crystal structure, confirmed via X-ray diffraction, reveals typical bond lengths and angles for indoline-2,3-dione derivatives, with the morpholine ring adopting a chair conformation .

Structure

3D Structure

特性

分子式 |

C13H13FN2O3 |

|---|---|

分子量 |

264.25 g/mol |

IUPAC名 |

5-fluoro-1-(morpholin-4-ylmethyl)indole-2,3-dione |

InChI |

InChI=1S/C13H13FN2O3/c14-9-1-2-11-10(7-9)12(17)13(18)16(11)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2 |

InChIキー |

HTLCYKJJLPAUGX-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CN2C3=C(C=C(C=C3)F)C(=O)C2=O |

製品の起源 |

United States |

準備方法

Traditional Solution-Phase Method

In a representative procedure, 5-fluoroindoline-2,3-dione is dissolved in ethanol and reacted with morpholine (1.2 equivalents) and formaldehyde (37% aqueous solution, 1.5 equivalents) under reflux for 12–24 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the indoline’s nitrogen atom. Work-up involves solvent evaporation, followed by recrystallization from chloroform/petroleum ether to yield the product as an orange powder (60–65% yield).

Key Optimization Parameters :

-

Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.

-

Temperature : Reflux conditions (78–80°C for ethanol) accelerate iminium intermediate formation.

-

Stoichiometry : Excess formaldehyde ensures complete methylation.

Microwave-Assisted Mannich Reaction

Microwave irradiation significantly reduces reaction times from hours to minutes. For instance, combining 5-fluoroindoline-2,3-dione, morpholine, and formaldehyde in water under microwave irradiation (300 W, 80°C) for 10–15 minutes achieves 85–90% yield. The rapid dielectric heating promotes efficient energy transfer, minimizing side reactions like over-alkylation.

Solid-Supported Catalytic Methods

Acidic Alumina-Mediated Synthesis

A green chemistry approach employs acidic alumina as a solid catalyst. 5-Fluoroindoline-2,3-dione, morpholine, and formaldehyde are mixed with alumina and irradiated under microwave conditions (400 W, 2–5 minutes). The alumina surface activates formaldehyde, facilitating faster iminium formation. This method achieves 90–95% yield with simplified purification.

One-Pot Tandem Reactions

Sequential Condensation and Cyclization

A one-pot strategy combines Mannich reaction with subsequent functionalization. For example, 5-fluoroindoline-2,3-dione undergoes Mannich methylation followed by in situ Schiff base formation with thiosemicarbazide in aqueous medium under microwave irradiation. While this method primarily produces triazinoindole derivatives, it demonstrates the adaptability of the Mannich intermediate for further transformations.

Analytical Validation and Characterization

Synthetic success is confirmed through spectroscopic and crystallographic analyses:

Spectroscopic Data

X-Ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar indoline-dione core and the tetrahedral geometry at the morpholinomethyl nitrogen.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Traditional Mannich | Ethanol, reflux, 24 h | 60–65 | 12–24 h | Simplicity, no specialized equipment |

| Microwave-Assisted | H₂O, 300 W, 80°C | 85–90 | 10–15 min | Rapid, high yield |

| Solid-Supported | Alumina, microwave, 400 W | 90–95 | 2–5 min | Eco-friendly, easy purification |

Challenges and Mitigation Strategies

化学反応の分析

4. 科学研究における用途

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい合成方法の開発に使用することができます。

生物学: 薬物発見と開発における用途を持つ生物活性分子として潜在的な可能性を示しています。

医学: この化合物のユニークな構造により、特にインドール誘導体が有効性を示している疾患の治療における新しい治療薬の開発のための候補となっています。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用することができます。

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where indole derivatives have shown efficacy.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

5-フルオロ-1-(モルフォリノメチル)インドリン-2,3-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。フッ素原子とモルフォリノメチル基は、これらの標的への結合親和性と選択性に重要な役割を果たします。この化合物は、酵素活性、受容体結合、またはその他の細胞プロセスを調節することにより効果を発揮し、その観察された生物活性につながる可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Polarity: Morpholinomethyl and sulfonyl groups enhance solubility and intermolecular interactions, favoring applications in corrosion inhibition and antimicrobial activity. Non-polar groups (e.g., allyl, benzyl) are associated with antitumor or antiviral activities .

- Halogen Effects : Fluorine substitution improves metabolic stability and bioavailability compared to chloro analogs, as seen in the higher dihedral angle (71.60° vs. 88.44°) for 5-fluoro vs. 5-chloro derivatives .

- Antitumor activity is prominent in methoxybenzyl-substituted derivatives .

Table 2: Melting Points and Yields

生物活性

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a synthetic compound belonging to the indole derivative family, characterized by its unique structural features that include a fluorine atom at the 5-position and a morpholinomethyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is with a molecular weight of approximately 207.22 g/mol. The presence of the dione functional group enhances its reactivity, allowing it to participate in various chemical reactions. The fluorine atom and morpholinomethyl group contribute to its electronic properties and biological activity.

Structural Characteristics

The compound features:

- Indole Structure : A bicyclic structure that is known for its diverse biological activities.

- Fluorine Substitution : Enhances lipophilicity and can modify the binding affinity to biological targets.

- Morpholinomethyl Group : Potentially increases solubility and alters pharmacokinetic properties.

Biological Activity

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione exhibits a range of biological activities, including:

- Anticancer Properties : Studies indicate that indole derivatives possess significant anticancer activity. This compound's structure may enhance its efficacy against various cancer cell lines.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for broad-spectrum antimicrobial applications.

- Enzyme Inhibition : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- Research has demonstrated that derivatives of indoline-2,3-dione exhibit potent anticancer effects against cell lines such as Hep G2 (liver cancer) and others. The exact mechanisms often involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Studies :

- In vitro studies have shown that related compounds can inhibit the growth of various bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the low micromolar range.

-

Enzyme Interaction :

- Molecular docking studies have predicted strong binding affinities of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione with targets such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functional Groups | Notable Activities |

|---|---|---|

| 5-Fluoro-1-methylindoline-2,3-dione | Indole with a methyl group | Anticancer and antimicrobial properties |

| 5-Methylindole-2,3-dione | Indole with a methyl group | Antiviral and anticancer activities |

| 5-Bromoindole-2,3-dione | Indole with a bromo substituent | Antimicrobial properties |

| 1-(Morpholino)-indoline-2,3-dione | Indole with morpholino substitution | Anticonvulsant activity |

The biological activity of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione can be attributed to several mechanisms:

- Electrophilic Attack : The dione moiety can undergo nucleophilic addition reactions, facilitating interactions with biomolecules.

- Receptor Binding : The morpholinomethyl group may enhance binding to specific receptors or enzymes, increasing potency.

- Cellular Uptake : Structural modifications like fluorination may improve cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-fluoro-indoline-2,3-dione is reacted with morpholine derivatives in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF or DMSO. Reaction monitoring via TLC and purification by recrystallization (ethanol or ethyl acetate/hexane) is standard .

- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of morpholinomethyl reagent), temperature (room temperature to 80°C), and reaction time (24–48 hours) improves yields. Solvent polarity and catalyst loading also influence reaction efficiency .

Q. How is the molecular structure of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, hydrogen bonding (C–H⋯F, C–H⋯O) and π-π stacking interactions in the crystal lattice confirm stereoelectronic effects. Refinement using SHELXL (R-factors < 0.08) ensures accuracy .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, morpholinomethyl at N1). ¹⁹F NMR (~-120 ppm for C-F) and FT-IR (C=O stretches at ~1700 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., hydrogen bonding, torsion angles) influence the compound’s reactivity in biological or catalytic systems?

- Analysis : SC-XRD data (e.g., C5–H5⋯F2 interactions) reveal how intermolecular forces stabilize the crystal lattice, which correlates with solubility and bioavailability. Torsion angles (e.g., C8–N1–C9 in morpholinomethyl) affect conformational flexibility and binding to biological targets .

- Case Study : In corrosion inhibition studies, adsorption efficiency on metal surfaces depends on planar geometry and electron density at the indole ring, as shown by DFT calculations .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticorrosion effects)?

- Approach :

Dose-Response Analysis : Test the compound across concentrations (e.g., 10–1000 mg/L) to identify activity thresholds. For example, antibacterial efficacy peaks at 500 mg/L, while corrosion inhibition plateaus at 81.9% .

Structure-Activity Relationship (SAR) : Compare substituent effects. The morpholinomethyl group enhances adsorption on metal surfaces (anticorrosion) but may reduce membrane permeability in bacterial assays .

Computational Modeling : Molecular docking identifies binding affinities to targets like enzymes (e.g., Bruton’s tyrosine kinase) versus abiotic surfaces .

Q. How can computational tools (e.g., DFT, QSAR) predict the compound’s interactions in novel applications?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donor/acceptor behavior. For 5-Fluoro derivatives, electronegative substituents increase HOMO localization on the indole ring, enhancing metal adsorption .

- Quantitative SAR (QSAR) : Use descriptors like LogP and polar surface area to model bioactivity. For example, LogP > 2.5 correlates with improved blood-brain barrier penetration in neuroactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。